Neooleuropein

Catalog No.
S536983
CAS No.
108789-16-8
M.F
C32H38O15
M. Wt
662.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neooleuropein

CAS Number

108789-16-8

Product Name

Neooleuropein

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C32H38O15

Molecular Weight

662.6 g/mol

InChI

InChI=1S/C32H38O15/c1-2-18-19(13-26(38)43-9-7-16-3-5-21(34)23(36)11-16)20(30(42)44-10-8-17-4-6-22(35)24(37)12-17)15-45-31(18)47-32-29(41)28(40)27(39)25(14-33)46-32/h2-6,11-12,15,19,25,27-29,31-37,39-41H,7-10,13-14H2,1H3/b18-2+/t19-,25+,27+,28-,29+,31-,32-/m0/s1

InChI Key

JIMGXIXILGGGKF-IDCLEQSTSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O

Solubility

Soluble in DMSO

Synonyms

Neooleuropein; Jasmultiside;

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O

Description

The exact mass of the compound Neooleuropein is 662.2211 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neooleuropein is a secoiridoid glycoside primarily derived from the leaves and flowers of the Syringa vulgaris plant, commonly known as lilac. It is structurally related to oleuropein, another well-known compound found in olive leaves, but exhibits distinct biological properties. The molecular formula of neooleuropein is C23_{23}H30_{30}O12_{12}, and it is characterized by a complex structure that includes a glucose moiety attached to a secoiridoid backbone. This compound has garnered attention due to its potential health benefits, particularly in anti-inflammatory and antioxidant activities.

Typical of glycosides and secoiridoids. It can be hydrolyzed by acids or enzymes to release glucose and other aglycone components. For instance, under acidic conditions, neooleuropein can break down into its constituent parts, including oleuropein and glucose. Additionally, it participates in redox reactions due to its phenolic structures, which can donate electrons and scavenge free radicals.

Neooleuropein exhibits significant biological activities, particularly in anti-inflammatory and antioxidant capacities. Studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as interleukin-8 and tumor necrosis factor-alpha by modulating the mitogen-activated protein kinase pathways in human neutrophils . Furthermore, it has been reported to reduce reactive oxygen species production, thereby contributing to its antioxidant effects .

The synthesis of neooleuropein can be achieved through both natural extraction methods from Syringa vulgaris and synthetic routes. The natural extraction typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant material. On the other hand, synthetic approaches may involve glycosylation reactions where glucose is added to a secoiridoid precursor under specific catalytic conditions. This process often requires careful control of reaction parameters to ensure high yields and purity.

Neooleuropein has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it suitable for formulation in skincare products aimed at reducing oxidative stress on skin cells.
  • Food Industry: As a natural preservative, neooleuropein could be used to enhance the shelf life of food products by preventing oxidation.

Research on neooleuropein's interactions with other biological molecules is ongoing. Studies indicate that it may interact with various signaling pathways involved in inflammation and oxidative stress responses. For example, its ability to inhibit the phosphorylation of key proteins in inflammatory pathways suggests potential interactions with receptors and enzymes involved in these processes . Further research is needed to elucidate these interactions fully.

Neooleuropein shares structural similarities with several other compounds within the secoiridoid family. Here are some notable comparisons:

CompoundSourceKey PropertiesUnique Features
OleuropeinOlive leavesAntioxidant, anti-inflammatoryWell-studied for cardiovascular benefits
LigstrosideOlive oilAntioxidantLess potent than oleuropein
HydroxytyrosolOlive oilStrong antioxidantSmaller molecular size
FramosideSyringa vulgarisAnti-inflammatorySimilar structure but different activity profile
VerbascosideVarious plantsAntioxidantExhibits neuroprotective effects

Uniqueness of Neooleuropein

Neooleuropein stands out due to its potent inhibition of pro-inflammatory cytokine production compared to its relatives. While oleuropein is widely recognized for its cardiovascular benefits, neooleuropein's specific activity against cytokine release positions it as a promising candidate for targeted therapeutic applications against inflammatory diseases . Its unique combination of structural features contributes to its distinct biological profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Exact Mass

662.2211

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Woźniak M, Michalak B, Wyszomierska J, Dudek MK, Kiss AK. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model. Front Pharmacol. 2018 Apr 11;9:349. doi: 10.3389/fphar.2018.00349. eCollection 2018. PubMed PMID: 29695965; PubMed Central PMCID: PMC5904404.

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